

biological activity of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole

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Compound of Interest

Compound Name: 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole

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An In-Depth Technical Guide on the Biological Activity of **2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole**

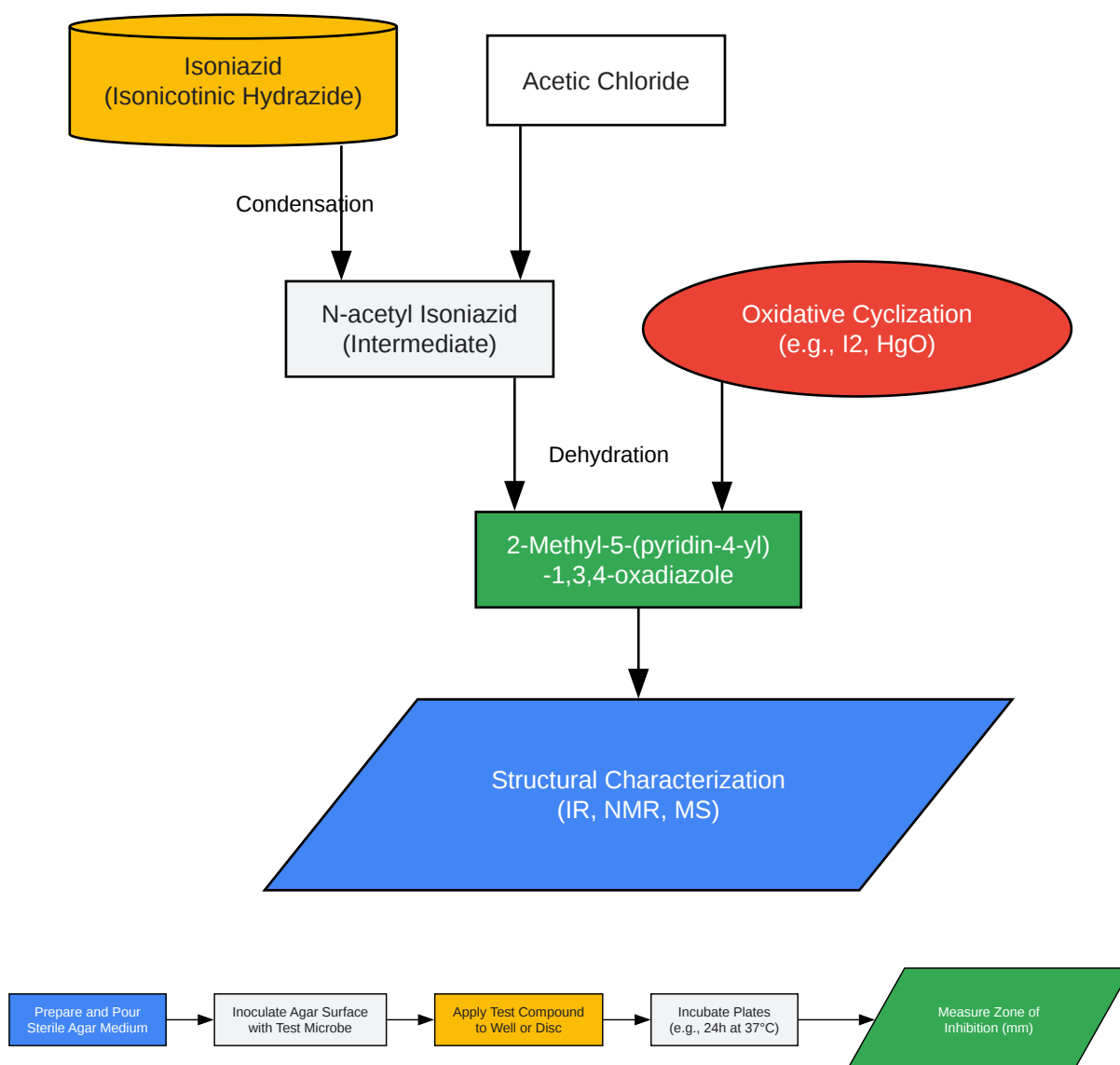
Introduction

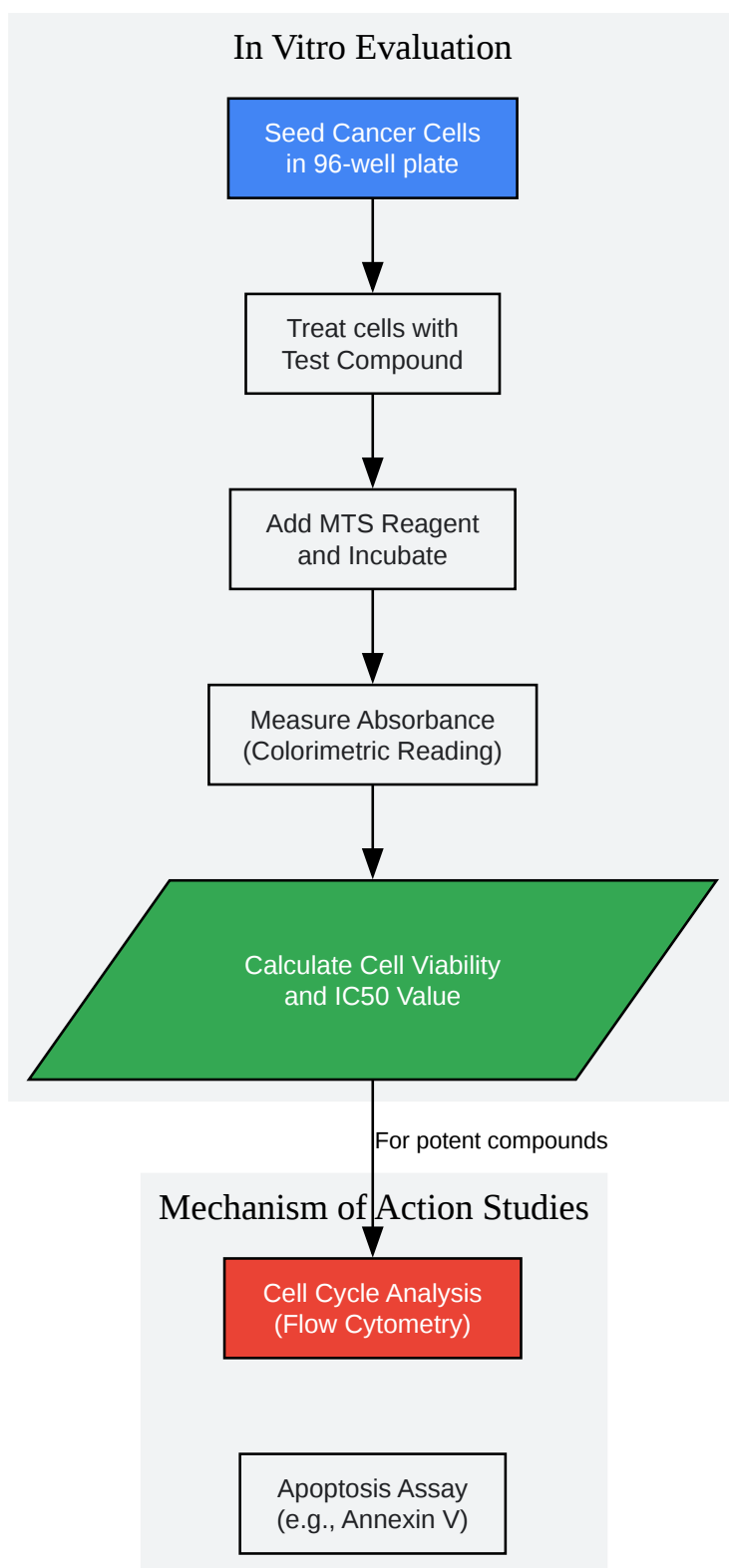
The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold composed of one oxygen and two nitrogen atoms. This moiety is a cornerstone in medicinal chemistry, serving as a versatile structural component in a wide array of therapeutic agents.[1][2] Compounds incorporating the 1,3,4-oxadiazole nucleus exhibit a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic activities.[1][3][4] The chemical and thermal stability of the oxadiazole ring, coupled with its ability to act as a bioisostere for ester and amide groups, makes it an attractive scaffold for drug design.[4]

This technical guide focuses specifically on the biological activity of **2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole**, a derivative that combines the pharmacologically significant 1,3,4-oxadiazole core with a pyridine ring, another crucial heterocycle in drug development. The inclusion of the pyridine moiety can significantly influence the molecule's physicochemical properties and biological target interactions. This document provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Synthesis and Characterization

The synthesis of 2-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazoles is often achieved through a multi-step process. A common route begins with isoniazid (isonicotinic hydrazide), which is first condensed with an appropriate acid chloride to form an N-substituted isoniazid intermediate.^[3] This intermediate then undergoes oxidative cyclization to yield the final 2,5-disubstituted 1,3,4-oxadiazole. For the synthesis of the title compound, acetic chloride would be the reagent of choice. The structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).^{[3][5]}





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